2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid 2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15949094
InChI: InChI=1S/C12H10N2O3/c15-11(16)6-14-12-8(5-13-14)7-17-10-4-2-1-3-9(10)12/h1-5H,6-7H2,(H,15,16)
SMILES:
Molecular Formula: C12H10N2O3
Molecular Weight: 230.22 g/mol

2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid

CAS No.:

Cat. No.: VC15949094

Molecular Formula: C12H10N2O3

Molecular Weight: 230.22 g/mol

* For research use only. Not for human or veterinary use.

2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid -

Specification

Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
IUPAC Name 2-(4H-chromeno[4,3-c]pyrazol-1-yl)acetic acid
Standard InChI InChI=1S/C12H10N2O3/c15-11(16)6-14-12-8(5-13-14)7-17-10-4-2-1-3-9(10)12/h1-5H,6-7H2,(H,15,16)
Standard InChI Key XXTHKXAGHOOVNX-UHFFFAOYSA-N
Canonical SMILES C1C2=C(C3=CC=CC=C3O1)N(N=C2)CC(=O)O

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound features a chromeno[4,3-c]pyrazole system, where a chromene (benzopyran) ring is fused with a pyrazole ring at the 4,3-c position. The acetic acid moiety is attached to the pyrazole nitrogen, introducing a carboxylic acid functional group that enhances solubility and potential for hydrogen bonding . This hybrid structure combines the electron-rich aromatic systems of chromene and pyrazole, which are known to interact with biological targets such as enzymes and receptors .

Table 1: Molecular Properties of 2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic Acid

PropertyValue
CAS Number1280694-94-1
Molecular FormulaC12H10N2O3\text{C}_{12}\text{H}_{10}\text{N}_{2}\text{O}_{3}
Molecular Weight230.22 g/mol
DensityNot reported
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely polar aprotic solvents

The absence of reported physicochemical data (e.g., melting point, solubility) underscores the need for further experimental characterization .

Synthetic Methodologies

Conventional Multi-Step Synthesis

Traditional routes involve constructing the chromeno[4,3-c]pyrazole core followed by acetic acid functionalization. A representative approach includes:

  • Chromene Formation: Condensation of resorcinol derivatives with β-ketoesters.

  • Pyrazole Cyclization: Reaction with hydrazines under acidic or basic conditions.

  • Acetic Acid Introduction: Alkylation or nucleophilic substitution to attach the acetic acid group .

Yields in these multi-step processes vary significantly (45–89%), depending on reaction conditions such as temperature, catalysts, and purification methods .

Green Synthesis Approaches

Recent advances emphasize eco-friendly protocols. Magnetized distilled water has been employed as a solvent and catalyst for one-pot syntheses of chromeno-pyrazole derivatives, achieving yields up to 93% . This method avoids toxic solvents and reduces energy consumption, aligning with green chemistry principles.

Table 2: Comparison of Synthetic Methods

MethodConditionsYield (%)
ConventionalMulti-step, acidic/basic45–89
Green (Magnetized H₂O)One-pot, room temperature80–93
CycloadditionDiazomethane, dichloromethane61–89

Cycloaddition reactions using diazomethane in dichloromethane-diethyl ether mixtures also provide regioselective pathways to pyrazole-fused chromenes .

Compound ClassActivityTarget Organisms/Cells
Chromeno-pyrazolesAntimicrobialS. aureus, E. coli
Pyrazole-carboxamidesAnticancerBreast cancer cells (MCF7)
Coumarin-pyrazole dyadsAnti-inflammatoryCOX-2 enzyme

Research Gaps and Future Directions

Biological Screening

Despite promising analog data, no studies have directly evaluated 2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid for antimicrobial, anticancer, or neuroprotective effects. In vitro assays against disease-relevant cell lines and enzymes are critical next steps .

Structural Optimization

Modifying the acetic acid side chain or pyrazole substituents could enhance bioavailability or target specificity. Molecular docking studies could predict interactions with AChE or COX-2, guiding rational drug design .

Process Scalability

Improving the green synthesis protocol for industrial-scale production remains a challenge. Continuous flow reactors or biocatalytic methods may increase efficiency and yield .

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